molecular formula C26H25NO3 B11543628 Methyl 4-({[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}amino)benzoate

Methyl 4-({[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}amino)benzoate

Cat. No.: B11543628
M. Wt: 399.5 g/mol
InChI Key: MOGOANHKVSRSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the cyclopropane ring and the aromatic components. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2,2-BIS(3-METHYLPHENYL)CYCLOPROPANEAMIDO]BENZOATE is unique due to its combination of a cyclopropane ring and multiple aromatic rings, which confer specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 4-[[2,2-bis(3-methylphenyl)cyclopropanecarbonyl]amino]benzoate

InChI

InChI=1S/C26H25NO3/c1-17-6-4-8-20(14-17)26(21-9-5-7-18(2)15-21)16-23(26)24(28)27-22-12-10-19(11-13-22)25(29)30-3/h4-15,23H,16H2,1-3H3,(H,27,28)

InChI Key

MOGOANHKVSRSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC(=C4)C

Origin of Product

United States

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